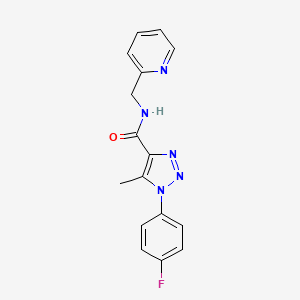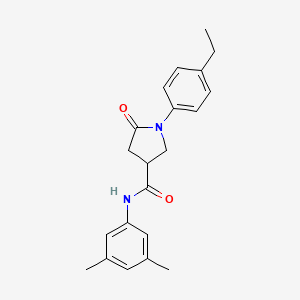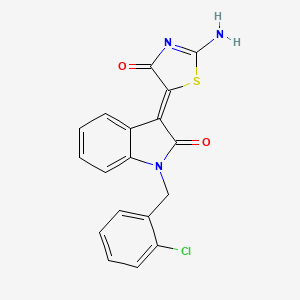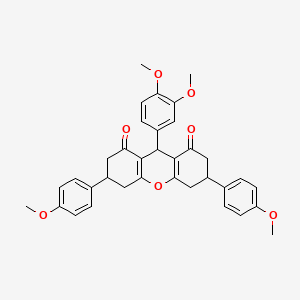![molecular formula C17H26ClNO2 B5140436 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. SR141716A has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurological disorders.
Mechanism of Action
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in various physiological processes, including appetite regulation, pain perception, and mood. By blocking the CB1 receptor, 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine reduces the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been shown to have a variety of biochemical and physiological effects. In animal models of obesity, it has been shown to reduce food intake and body weight by decreasing appetite and increasing energy expenditure. It has also been shown to reduce the rewarding effects of drugs of abuse, including nicotine and alcohol. In addition, 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been investigated for its potential neuroprotective effects, including reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has several advantages for lab experiments. It is a highly selective and potent antagonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, it also has some limitations. 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has a relatively short half-life, which can make it difficult to maintain consistent levels during experiments. In addition, it has been shown to have some off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine. One area of interest is the potential use of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine in the treatment of addiction, including nicotine and alcohol addiction. Additionally, further research is needed to fully understand the neuroprotective effects of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine and its potential use in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine involves the reaction of 4-chloro-3,5-dimethylphenol with 5-bromopentylmorpholine in the presence of a base, followed by deprotection of the morpholine ring. The final product is obtained after purification by chromatography.
Scientific Research Applications
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been studied extensively for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been investigated for its potential use in the treatment of addiction, including nicotine and alcohol addiction. 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has also been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-14-12-16(13-15(2)17(14)18)21-9-5-3-4-6-19-7-10-20-11-8-19/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINGZDRRCMALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Chloro-3,5-dimethylphenoxy)pentyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)

![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)


![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)

![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)